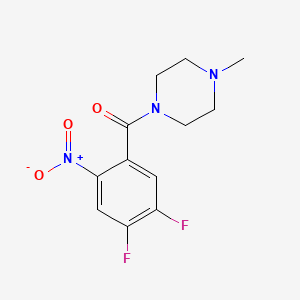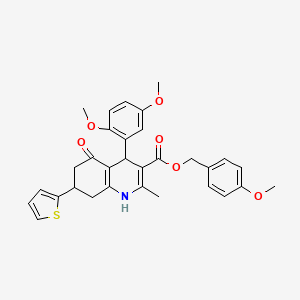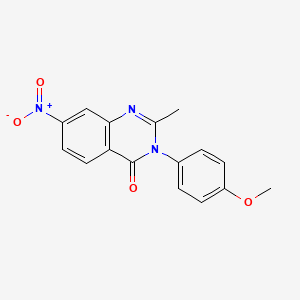![molecular formula C17H22N2O2 B14948897 5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and a pentynyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-piperidine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE involves its interaction with specific molecular targets. The pyridyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, while the pentynyl acetate moiety can participate in further chemical reactions, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE.
Pyridyl Compounds: Compounds containing the pyridyl group, such as pyridine and its derivatives, are also similar
Uniqueness
What sets 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE apart is the combination of the piperidine ring, pyridyl group, and pentynyl acetate moiety in a single molecule.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-ynyl acetate |
InChI |
InChI=1S/C17H22N2O2/c1-15(20)21-13-6-2-4-11-19-12-5-3-9-17(19)16-8-7-10-18-14-16/h7-8,10,14,17H,3,5-6,9,11-13H2,1H3 |
InChI-Schlüssel |
SDVHQAJDMWWMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC#CCN1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B14948862.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)

